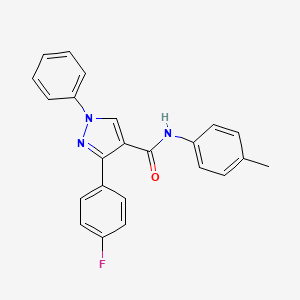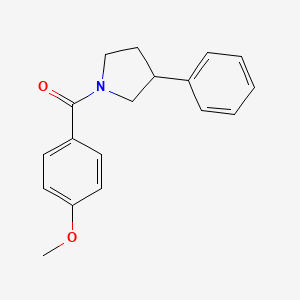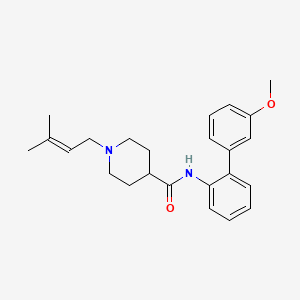![molecular formula C20H32N2O4S2 B4942825 1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane](/img/structure/B4942825.png)
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of two azepane rings and a sulfonyl group attached to a dimethylphenyl core. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane typically involves multiple steps, starting with the preparation of the core dimethylphenyl structure, followed by the introduction of the sulfonyl and azepane groups. Common synthetic routes include:
Formation of the Dimethylphenyl Core: This step involves the alkylation of a phenyl ring to introduce the dimethyl groups.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of Azepane Rings: The azepane rings are attached via nucleophilic substitution reactions, where azepane is reacted with the sulfonylated dimethylphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-azepan-1-yl-5-(piperidin-1-ylsulfonyl)aniline
- 5-(azepan-1-ylsulfonyl)pyridine-2-thiol
- 5-(Azepan-1-ylsulfonyl)pyridin-2(1h)-one
Uniqueness
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane is unique due to its dual azepane rings and sulfonyl groups attached to a dimethylphenyl core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[5-(azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S2/c1-17-15-18(2)20(28(25,26)22-13-9-5-6-10-14-22)16-19(17)27(23,24)21-11-7-3-4-8-12-21/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGPYJSAOJXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCCC2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4942752.png)
![N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide](/img/structure/B4942755.png)

![N'-[4-(3,4-dichlorophenoxy)butyl]ethane-1,2-diamine](/img/structure/B4942760.png)
![4-[(1-methyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B4942762.png)
![6-Hydroxy-5-[(3-methylphenyl)iminomethyl]-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B4942774.png)


![1-(3,4-Dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B4942832.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B4942841.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)
![N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide](/img/structure/B4942844.png)
